1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride
Overview
Description
1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a dichloromethoxybenzyl group and a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
Reduction: The acyl group is then reduced to an alkane using a reducing agent like lithium aluminum hydride.
Amination: The resulting compound undergoes amination with an appropriate amine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding or inhibition, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-({2-[(3,5-dichlorobenzyl)amino]ethyl}amino)-2-propanol dihydrochloride
- 1-({2-[(3,5-dimethoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride
- 1-({2-[(3,5-dichloro-4-methoxybenzyl)amino]ethyl}amino)-2-propanol dihydrochloride
Uniqueness
1-[2-[(3,5-Dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride is unique due to its specific substitution pattern on the benzyl ring, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups provides a distinct electronic environment that can affect its interactions with molecular targets .
Properties
IUPAC Name |
1-[2-[(3,5-dichloro-2-methoxyphenyl)methylamino]ethylamino]propan-2-ol;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20Cl2N2O2.2ClH/c1-9(18)7-16-3-4-17-8-10-5-11(14)6-12(15)13(10)19-2;;/h5-6,9,16-18H,3-4,7-8H2,1-2H3;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXXUCHXKPMIQY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNCC1=C(C(=CC(=C1)Cl)Cl)OC)O.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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